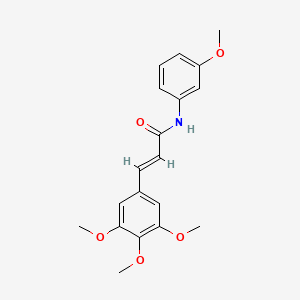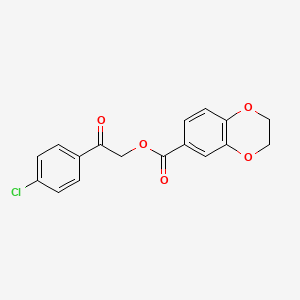
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTA is a member of the acrylamide family and is a white crystalline powder with a molecular weight of 361.4 g/mol. In
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not well understood. However, it is believed that this compound binds to metal ions through its phenyl rings, resulting in a change in its electronic properties. This change in electronic properties leads to a change in its fluorescence properties, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a valuable tool for studying metal ion homeostasis. However, this compound has some limitations. Its selectivity for metal ions is not absolute, and it can bind to other molecules in addition to metal ions. This can lead to false-positive results in experiments.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to improve its selectivity for metal ions by modifying its chemical structure. Another direction is to study its potential applications in vivo, such as its ability to cross the blood-brain barrier and its potential as a diagnostic tool for metal ion-related diseases. Additionally, this compound can be used as a tool for the study of metal ion-related diseases in animal models.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3-methoxyaniline and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in research. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound can selectively bind to metal ions such as copper, iron, and zinc, resulting in a change in its fluorescence properties. This makes this compound a valuable tool for studying metal ion homeostasis and metal ion-related diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-7-5-6-14(12-15)20-18(21)9-8-13-10-16(23-2)19(25-4)17(11-13)24-3/h5-12H,1-4H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHGXGXIVZDJY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)






![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
